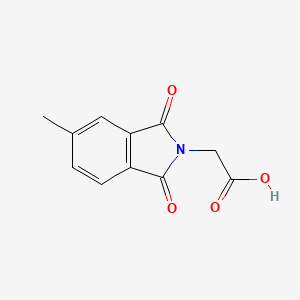

2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6-2-3-7-8(4-6)11(16)12(10(7)15)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJTNGNALMJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873841 | |

| Record name | (5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40313-95-9 | |

| Record name | (5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid typically involves the reaction of phthalimide with glycine methyl ester under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Bromination Reactions

The methyl group at the 5-position undergoes electrophilic aromatic substitution under controlled bromination conditions. In glacial acetic acid with bromine water, the methyl substituent directs bromine to the para position relative to the phthalimide ring, yielding 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid (Table 1) .

Table 1: Bromination Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Starting Material | 2-(5-Methyl-1,3-dioxoisoindolin-2-yl)acetic acid |

| Reagent | Bromine water |

| Solvent | Glacial acetic acid |

| Reaction Time | 30 minutes |

| Yield | 72% |

| Product | 2-(5-Bromo-1,3-dioxoisoindolin-2-yl)acetic acid |

Cyclization with Malononitrile

The acetic acid side chain participates in nucleophilic substitution with malononitrile under alkaline conditions (NaOH/ethanol). The reaction forms a dinitrile intermediate, which cyclizes in acidic media to yield 2-amino-furan-3-carbonitrile derivatives (Scheme 1) .

Key Observations:

- Step 1 : Malononitrile reacts with the acetic acid moiety, displacing the hydroxyl group.

- Step 2 : Cyclization under HCl yields a furan ring fused to the isoindole core .

Hydrazine Condensation

The compound reacts with hydrazine hydrate or phenylhydrazine to form pyrazole derivatives . The reaction proceeds via nucleophilic attack on the phthalimide carbonyl, followed by ring-opening and re-closure (Table 2) .

Table 2: Hydrazine Reaction Outcomes

| Hydrazine Derivative | Conditions | Product Structure |

|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (4 hr) | 2-Amino-pyrazolo[3,4-d]isoindole |

| Phenylhydrazine | Ethanol, reflux (6 hr) | 2-Phenyl-pyrazolo[3,4-d]isoindole |

Anhydride-Mediated Functionalization

Reaction with acid anhydrides (e.g., succinic, maleic, phthalic) under reflux forms acyl-substituted derivatives . The carboxylic acid group acts as a nucleophile, attacking the anhydride (Example: phthalic anhydride yields a bis-phthalimide product) .

Reaction Pathway:

- Activation of the anhydride in acetic acid.

- Nucleophilic substitution at the acetic acid’s hydroxyl group.

- Formation of a stable acylated product .

Key Data:

Antimicrobial Activity of Derivatives

Derivatives synthesized from the above reactions exhibit moderate antimicrobial properties. For example:

- Thiazolidinone derivatives show MIC values of 32 µg/mL against S. aureus .

- Pyrazole derivatives inhibit E. coli growth at 64 µg/mL .

Computational Reactivity Insights

Docking studies reveal that derivatives of this compound inhibit cruzain (a cysteine protease) via:

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as an antiviral agent. Research indicates that structurally similar compounds exhibit promising inhibitory effects against HIV-1 replication. The antiviral activity is attributed to specific structural components that enhance interaction with viral enzymes, suggesting that derivatives of 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid could serve as leads in the development of new antiretroviral therapies .

Case Study: Antiviral Potency

In a study assessing the antiviral properties of bicyclic carbamoyl pyridones (related structures), compounds were found to possess EC50 values similar to FDA-approved integrase strand transfer inhibitors (INSTIs), indicating a potential pathway for developing effective treatments based on this compound .

Antioxidant Activities

Research has also highlighted the antioxidant properties of this compound. Antioxidants are vital in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals suggests its utility in formulating dietary supplements or pharmaceuticals aimed at enhancing cellular health .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| This compound | 15.4 | |

| Ascorbic Acid | 50 | Commonly known |

| Quercetin | 20 | Commonly known |

Organic Synthesis Applications

The compound serves as an intermediate in organic synthesis processes. Its unique functional groups allow for the synthesis of various derivatives that can be tailored for specific applications in medicinal chemistry and material science. For instance, it can be utilized to create more complex molecules through reactions such as esterification and amidation .

Synthesis Example

One notable synthetic approach involves reacting 2-(5-methyl-1,3-dioxoisoindolin-2-yl)acetic acid with different benzoic acids under controlled conditions to yield novel substituted benzoates. This method demonstrates the versatility of the compound in generating diverse chemical entities for further research and application .

Material Science Applications

In material science, derivatives of this compound have shown promise as components in polymer formulations due to their ability to enhance mechanical properties and thermal stability. Research into these applications is ongoing, with preliminary findings indicating that incorporating such compounds can lead to improved performance characteristics in various materials .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations on the Isoindole Ring

Position 5 Substituents

The substituent at position 5 significantly influences physicochemical properties and reactivity. Key analogs include:

Impact of Substituents :

- Electron-withdrawing groups (e.g., NO₂) increase reactivity in nucleophilic substitutions .

- Alkyl groups (e.g., methyl, ethyl) improve lipid solubility but may reduce crystallinity .

- Carboxylic acid substituents enable coordination chemistry, useful in metal-organic frameworks .

Linker Modifications

The acetic acid side chain can be replaced with alternative linkers:

Key Insight: Ethoxy linkers enhance aqueous solubility, while propanoic acid derivatives may exhibit altered metabolic stability .

Comparison with Indole-Based Analogs

Indole derivatives, though structurally distinct, share functional similarities (Table 1):

Structural Differences :

Biological Activity

2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid (CAS Number: 40313-95-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula : C11H9NO4

- Molecular Weight : 219.19 g/mol

- IUPAC Name : (5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

- Physical Form : Powder with a purity of 95% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antiviral Activity

Recent studies have identified the compound's potential as an antiviral agent. For instance, derivatives of isoindole compounds have shown effectiveness against various viruses. The mechanism often involves inhibition of viral replication by targeting specific viral proteins or pathways .

2. Antioxidant Properties

The compound has been studied for its ability to modulate oxidative stress responses in cells. It may influence the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage. This mechanism suggests potential applications in treating diseases associated with oxidative stress .

3. Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological macromolecules. Key mechanisms include:

1. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or viral replication processes. For example, it has been shown to inhibit enzymes that are critical for the life cycle of certain viruses .

2. Modulation of Signaling Pathways

By affecting signaling pathways such as Nrf2-Keap1, the compound can enhance cellular resistance to oxidative stress and inflammation .

Case Studies

Several studies have examined the biological effects of similar isoindole derivatives:

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 9–11 | Prevents hydrolysis of intermediates |

| Temperature | 60–80°C | Reduces side reactions |

| Catalyst | Pd/C or CuI | Improves coupling efficiency (70–85% yield) |

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, 3H, CH₃), δ 4.65 (s, 2H, CH₂COOH), and δ 7.50–7.80 (m, aromatic protons) .

- X-ray Crystallography : Resolves the planar isoindole dione ring and confirms the spatial orientation of the acetic acid group (bond angles: 120° for sp² carbons) .

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 233.2 (M+H⁺) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% purity) by removing unreacted starting materials .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

Advanced: How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?

Answer:

Discrepancies arise from assay variability. Methodological considerations include:

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

- Target Validation : Use CRISPR knockout models to confirm involvement of specific pathways (e.g., NF-κB for anti-inflammatory activity) .

- Meta-Analysis : Compare datasets from independent studies using standardized protocols (e.g., MTT assay vs. flow cytometry) .

Advanced: What experimental approaches elucidate its mechanism of action in biological systems?

Answer:

- Molecular Docking : Predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ for COX-2: 12.5 µM) under varied substrate concentrations .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., downregulation of IL-6 in inflammation models) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- QSAR Models : Correlate substituent electronegativity (e.g., -NO₂ or -OCH₃) with logP values to predict membrane permeability .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., bioavailability score > 0.55) .

Advanced: What factors influence the compound’s stability under varying storage and experimental conditions?

Answer:

- pH Sensitivity : Degrades rapidly at pH < 3 (hydrolysis of the dioxo ring); stable in neutral buffers (t₁/₂ > 30 days at 4°C) .

- Light Exposure : UV-Vis spectra show 15% decomposition after 48 hours under ambient light; recommend amber vials .

- Thermal Stability : TGA analysis indicates decomposition onset at 180°C, suitable for room-temperature handling .

Advanced: How can reaction yields be improved while minimizing toxic byproducts?

Answer:

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

- Catalyst Recycling : Immobilize Pd on mesoporous silica for reuse (5 cycles with <10% yield loss) .

- Flow Chemistry : Continuous-flow reactors enhance mixing efficiency and reduce reaction time (yield increase: 15–20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.